N-benzyl-2-(2-chlorophenoxy)acetamide
CAS No.:
Cat. No.: VC10829747
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClNO2 |
|---|---|
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | N-benzyl-2-(2-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
| Standard InChI Key | QQPSGVPXFMWHKS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Introduction
Structural and Physicochemical Properties
N-Benzyl-2-(2-chlorophenoxy)acetamide features a planar acetamide core bridged to a benzyl group and a 2-chlorophenoxy substituent. The chlorine atom at the ortho position of the phenoxy ring introduces steric hindrance and electronic effects, influencing its reactivity and interaction with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| Density | ~1.15–1.25 g/cm³ (estimated) |
| Melting Point | 51–52°C (observed in analogs) |
| Solubility | Low in water; soluble in DCM |
The compound’s low aqueous solubility and moderate melting point align with trends observed in structurally related N-benzylacetamides . The 2-chlorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapies .
Synthesis and Reaction Pathways
Primary Synthesis Methods
The synthesis of N-benzyl-2-(2-chlorophenoxy)acetamide typically involves multi-step reactions under controlled conditions. A common approach adapts protocols from analogous N-benzylacetamides :
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Chloroacetylation of Benzylamine:
Benzylamine reacts with 2-chlorophenoxyacetyl chloride in dichloromethane (DCM) at –50°C to –70°C, followed by gradual warming to room temperature. Triethylamine is often employed as an acid scavenger . -
Alternative Pathway via Ester Intermediates:
Methyl 2-(2-chlorophenoxy)acetate reacts with benzylamine in the presence of sodium methoxide, forming the target compound via nucleophilic acyl substitution .
Critical Reaction Parameters
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Temperature Control: Low temperatures (–70°C) prevent side reactions during chloroacetylation .
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Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
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Purification: Crystallization from diethyl ether yields high-purity product .
Comparative Analysis with Structural Analogs
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-Benzyl-2-(3-chlorophenoxy)acetamide | Meta-chloro | Reduced anticonvulsant potency |
| N-Benzyl-2-(2-hydroxyphenoxy)acetamide | Ortho-hydroxy | Enhanced ROS scavenging |
| N-Benzyl-2,2-dimethoxyacetamide | Dimethoxy | Improved metabolic stability |
The ortho-chloro configuration in N-benzyl-2-(2-chlorophenoxy)acetamide optimizes steric and electronic interactions, outperforming meta-substituted analogs in preliminary assays .
Future Research Directions
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In Vivo Toxicity Profiling: No data exist on acute or chronic toxicity. Priority should be given to rodent studies evaluating hepatic and renal safety .
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy ring (e.g., fluoro, nitro groups) could enhance potency .
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Drug Delivery Optimization: Nanoformulations (e.g., liposomes) may address solubility limitations .
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